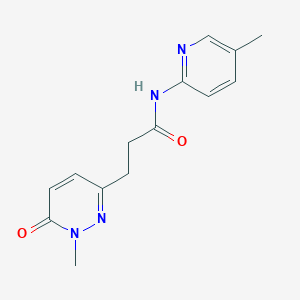
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known by its chemical name, MDP-2-P.
科学的研究の応用
Parkinsonism and Neurotoxicity
Research has identified certain compounds, such as those related to meperidine analogs, that can cause parkinsonism when used illicitly or exposed to humans in certain conditions. For example, Hansen et al. (1983) found that four individuals developed marked parkinsonism after using an illicit drug intravenously, which was analyzed and found to contain primarily 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) with trace amounts of other compounds. This study highlights the neurotoxic potential of certain chemicals and their effects on the human nervous system, suggesting a need for further research into the mechanisms of action and potential neuroprotective strategies (Hansen J N Van et al., 1983).
Insecticide Toxicity and Environmental Health
The toxicity of insecticides, such as imidacloprid, has been extensively studied to understand their impact on human health and the environment. Shadnia & Moghaddam (2008) reported a fatal case of rapid ingestion of an insecticide formulation containing imidacloprid, highlighting the potential severe effects of pesticide exposure on human health. This study underlines the importance of understanding the toxicological profiles of chemical compounds used in agriculture and their implications for human safety and environmental sustainability (S. Shadnia & H. H. Moghaddam, 2008).
Cancer Research and Chemotherapy
The application of certain compounds in cancer research, particularly as potential chemotherapy agents, is a significant area of scientific investigation. For instance, Quinn et al. (2003) conducted a phase II trial of temozolomide in patients with progressive low-grade glioma, demonstrating the potential of certain chemical compounds in treating malignant tumors. This study contributes to the broader research efforts aimed at developing more effective and targeted cancer therapies, showcasing the importance of chemical compounds in advancing oncological treatment options (J. Quinn et al., 2003).
特性
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-3-6-12(15-9-10)16-13(19)7-4-11-5-8-14(20)18(2)17-11/h3,5-6,8-9H,4,7H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUBOQRMKJGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCC2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)
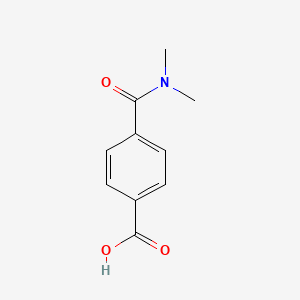

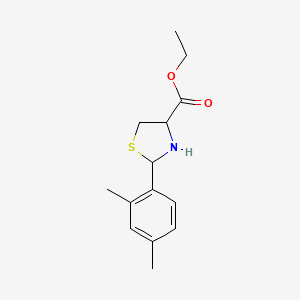
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)
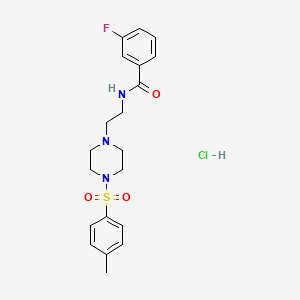
![4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2583178.png)
![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)
![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)
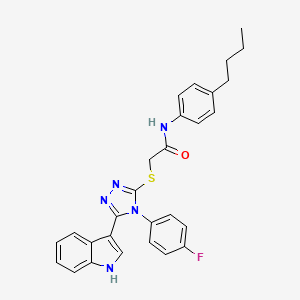
![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)
![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)
